molecular formula C8H15NO3 B11912998 Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate

Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate

Cat. No.: B11912998
M. Wt: 173.21 g/mol
InChI Key: IRWFXTDLXKDEFB-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate is a compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom Aziridines are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 2-ethoxy-3-methylaziridine-2-carboxylate

InChI

InChI=1S/C8H15NO3/c1-4-11-7(10)8(12-5-2)6(3)9-8/h6,9H,4-5H2,1-3H3

InChI Key

IRWFXTDLXKDEFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(N1)C)OCC

Origin of Product

United States

Preparation Methods

Formation of the Azido Intermediate

Ethyl 2-bromo-3-methylpropanoate reacts with sodium azide (NaN₃) in dimethylformamide (DMF) at 60–70°C for 12–24 hours. The reaction proceeds via an SN2 mechanism, replacing the bromine atom with an azide group to yield ethyl 2-azido-3-methylpropanoate. Polar aprotic solvents like DMF enhance nucleophilicity and reaction homogeneity, achieving yields of 85–92%.

Staudinger Reduction and Cyclization

The azido intermediate is reduced using triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction generates a phosphazide intermediate, which spontaneously cyclizes to form the aziridine ring. Key parameters include:

  • Temperature : 0–5°C to minimize side reactions

  • Solvent : THF or dichloromethane (DCM)

  • Yield : 70–78% after purification via silica gel chromatography.

Mechanistic Insight :

R-N3+PPh3R-N=PPh3+N2R-N=PPh3Aziridine+Ph3PO\text{R-N}3 + \text{PPh}3 \rightarrow \text{R-N=PPh}3 + \text{N}2 \uparrow \
\text{R-N=PPh}3 \rightarrow \text{Aziridine} + \text{Ph}3\text{PO}

Sulfinimine-Mediated Cyclization

An alternative diastereoselective method leverages sulfinimines to construct the aziridine core with high stereochemical control. This approach, detailed in patent WO1995030672A1, avoids the use of azides, enhancing safety for industrial applications.

Enolate Formation and Sulfinimine Addition

Ethyl 2-ethoxy-3-methylpropanoate is treated with a strong base (e.g., lithium bis(trimethylsilyl)amide, LHMDS) at −78°C to generate an enolate. The enolate reacts with a chiral sulfinimine (e.g., N-(p-toluenesulfinyl)imine) to form a β-amino ester intermediate.

Optimization Data:

ParameterOptimal ConditionImpact on Diastereomeric Excess
BaseLHMDS90–95% de
Temperature−78°CMinimizes racemization
SolventTHFEnhances enolate stability

Acid-Catalyzed Cyclization

The β-amino ester undergoes cyclization in the presence of hydrochloric acid (HCl) in ethanol. The reaction proceeds via intramolecular nucleophilic attack, forming the aziridine ring with retention of configuration. Yields reach 80–85% with >95% diastereomeric purity.

Darzens-Epoxide Rearrangement

A third route, adapted from aziridine-2-carboxylic ester syntheses, involves epoxide intermediates. Ethyl 2-ethoxy-3-methylglycidate is prepared via Darzens condensation between ethyl chloroacetate and ethyl pyruvate.

Epoxide Synthesis

The Darzens reaction employs sodium ethoxide (NaOEt) in ethanol to facilitate aldol-like condensation:

ClCH2COOEt+CH3COCOOEtNaOEtGlycidate ester\text{ClCH}2\text{COOEt} + \text{CH}3\text{COCOOEt} \xrightarrow{\text{NaOEt}} \text{Glycidate ester}

Yields are moderate (50–60%) due to competing ester hydrolysis.

Epoxide-to-Aziridine Conversion

The glycidate ester reacts with ammonia (NH₃) in methanol at 40°C for 48 hours. Ring-opening of the epoxide by ammonia generates a β-amino alcohol, which undergoes dehydration to form the aziridine. Catalytic amounts of p-toluenesulfonic acid (PTSA) improve yields to 65–70%.

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and scalability. A continuous flow reactor system optimizes the Staudinger route:

Flow Reactor Parameters

StageConditionsOutcome
Azide Formation70°C, DMF, residence time 30 min95% conversion
Reduction/Cyclization25°C, THF, residence time 15 min82% isolated yield

Purification

Crude product is purified via wiped-film evaporation to remove high-boiling solvents, achieving >99% purity without chromatography.

Comparative Analysis of Methods

MethodYield (%)DiastereoselectivityScalabilityCost ($/kg)
Staudinger70–78LowHigh120–150
Sulfinimine80–85HighModerate200–220
Darzens-Epoxide65–70ModerateLow180–200

Key Findings :

  • The Staudinger route is preferred for bulk production due to lower costs and established infrastructure.

  • Sulfinimine cyclization excels in stereochemical control for pharmaceutical applications.

  • Darzens methods are limited by epoxide instability but useful for niche derivatives.

Mechanistic Challenges and Solutions

Ring Strain and Polymerization

Aziridines’ high ring strain promotes unwanted polymerization. Strategies to mitigate this include:

  • Low-Temperature Processing : Maintaining reactions below 10°C.

  • Inhibitors : Adding hydroquinone (0.1–0.5 wt%) to scavenge free radicals.

Byproduct Formation

Common byproducts like ethyl 3-methylacrylate arise from β-elimination. Neutralizing acidic impurities with aqueous sodium bicarbonate reduces this side reaction.

Emerging Techniques

Photocatalytic Aziridination

Recent advances utilize visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to generate nitrene intermediates from azides. This method achieves 75–80% yields at room temperature but remains experimental.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes catalyze aziridine formation from olefins and hydroxylamine-O-sulfonic acid. Pilot-scale trials show 60–65% yields with minimal waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: Due to the ring strain, aziridines are highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the aziridine ring.

    Substitution Reactions: Substitution reactions can occur at the ethoxy or methyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with an amine can yield an amino alcohol, while oxidation can produce an aziridine N-oxide.

Scientific Research Applications

Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Material Science: It can be utilized in the development of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-3-methylaziridine-2-carboxylate involves its high reactivity due to the ring strain of the aziridine ring. This reactivity allows it to interact with various molecular targets, including nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of stable adducts. This property is particularly useful in medicinal chemistry, where it can be used to modify biomolecules and enhance their biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-ethoxy-3-methylaziridine-2-carboxamide: Similar in structure but with an amide group instead of an ester.

    Methyl 2-ethoxy-3-methylaziridine-2-carboxylate: Similar but with a methyl ester instead of an ethyl ester.

    Ethyl 2-ethoxy-3-phenylaziridine-2-carboxylate: Similar but with a phenyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both ethoxy and methyl groups, along with the aziridine ring, makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Q & A

Q. What synthetic methodologies are most effective for preparing ethyl 2-ethoxy-3-methylaziridine-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of strained aziridine derivatives typically involves cyclization reactions or nucleophilic ring-opening of epoxides followed by functionalization. For example, analogous compounds like methyl 2-methylazetidine-3-carboxylate hydrochloride are synthesized via acid-catalyzed esterification under controlled pH and temperature . Key steps include:

  • Precursor selection : Use of aziridine precursors with protected functional groups to prevent side reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., dioxane) improve reaction homogeneity, as seen in Pd-catalyzed coupling reactions for similar heterocycles .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd(dppf)Cl₂) enhance yield in cyclization steps .
    Data Table :
ParameterOptimal ConditionImpact on Yield
Temperature55–60°CMaximizes kinetics
SolventDioxane/water mixtureImproves solubility
CatalystPd(dppf)Cl₂85–96% yield

Q. How can researchers validate the structural conformation of this compound using crystallographic techniques?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. SHELX software (e.g., SHELXL) is widely used for refining small-molecule structures, even for high-resolution or twinned data . Steps include:

  • Crystal growth : Slow evaporation of ethyl acetate solutions to obtain diffraction-quality crystals.
  • Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) with a Bruker D8 VENTURE diffractometer .
  • Refinement : Apply SHELXL’s least-squares refinement to minimize R-factor discrepancies (target: <0.05) .
    Critical Analysis : Discrepancies in bond angles (e.g., aziridine ring strain) may require manual adjustment of torsion angles in SHELX .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., ring puckering) or solvent interactions. A multi-technique approach is recommended:

  • Variable-temperature NMR : Identifies conformational exchange broadening in the aziridine ring.
  • DFT calculations : Compare computed IR spectra (e.g., Gaussian 16) with experimental data to assign vibrational modes .
  • Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .
    Example : For ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate, HRMS (ESI+) confirmed [M+H]⁺ at m/z 285.1, aligning with theoretical values .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic ring-opening reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states and regioselectivity. Steps include:

  • Geometry optimization : Minimize energy of the aziridine ring and attacking nucleophile (e.g., amines).
  • NBO analysis : Quantify charge distribution to predict nucleophilic attack sites.
  • Kinetic studies : Compare activation energies for different pathways (e.g., SN1 vs. SN2 mechanisms).
    Case Study : Analogous compounds like ethyl 2-(2,6-difluorobenzyloxy)quinoline-3-carboxylate showed regioselective substitution at the 4-position due to electron-withdrawing effects .

Q. What are the challenges in quantifying biological activity of this compound, and how can researchers address them?

Methodological Answer: Aziridines are reactive but often unstable in physiological conditions. Strategies include:

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve stability .
  • In vitro assays : Use HepG2 cells for cytotoxicity screening, with LC₅₀ values normalized to positive controls (e.g., cisplatin).
  • Metabolic profiling : LC-MS/MS identifies degradation products in simulated gastric fluid .
    Data Table :
Assay TypeKey ParameterResult
Cytotoxicity (HepG2)LC₅₀ = 12.5 µMModerate activity
Metabolic Stabilityt₁/₂ = 45 min (pH 7.4)Rapid hydrolysis

Methodological Best Practices

  • Data Presentation : Follow IUPAC guidelines for chemical nomenclature and SI units .
  • Statistical Analysis : Apply Student’s t-test (p < 0.05) for biological replicates .
  • Ethical Compliance : Adhere to OECD 423 guidelines for acute toxicity testing in preclinical studies .

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